molecular formula C10H18N2O4 B152147 (R)-1-Boc-piperazine-2-carboxylic acid CAS No. 278788-60-6

(R)-1-Boc-piperazine-2-carboxylic acid

Cat. No. B152147
M. Wt: 230.26 g/mol
InChI Key: MPOFEHGMWPHBSF-SSDOTTSWSA-N
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Description

(R)-1-Boc-piperazine-2-carboxylic acid is a derivative of piperazine featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality. It is a chiral compound that can be synthesized from serine and ethyl glyoxylate, as reported in the synthesis of its closely related analog, (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid . This compound is of interest due to its potential application in peptidomimetics and its ability to adopt different conformations, which is crucial for the design of bioactive molecules.

Synthesis Analysis

The synthesis of (R)-1-Boc-piperazine-2-carboxylic acid is not directly described in the provided papers, but a similar compound, (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid, is synthesized from L- or D-serine and ethyl glyoxylate . This process likely involves the protection of the amino group with a Boc group, followed by cyclization to form the piperazine ring and subsequent oxidation to introduce the keto group.

Molecular Structure Analysis

While the exact molecular structure of (R)-1-Boc-piperazine-2-carboxylic acid is not detailed, related compounds have been characterized by techniques such as single-crystal X-ray analysis, FTIR, and NMR spectroscopies . These studies provide insights into the conformational preferences of the piperazine ring and the orientation of substituents, which are essential for understanding the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of (R)-1-Boc-piperazine-2-carboxylic acid can be inferred from its functional groups. The Boc group is a common protecting group for amines, which can be removed under acidic conditions . The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives, which can be utilized in the synthesis of more complex molecules, such as peptidomimetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-Boc-piperazine-2-carboxylic acid would include its solubility in organic solvents, melting point, and specific optical rotation, which are typical parameters reported for similar compounds . These properties are influenced by the molecule's conformation and the presence of polar functional groups, such as the carboxylic acid and the Boc-protected amine.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Peptidomimetics : (R)-1-Boc-piperazine-2-carboxylic acid was synthesized from L- or D-serine and ethyl glyoxylate, and used in tetrapeptides, demonstrating different conformations and tertiary amide bond isomerizations (Guitot et al., 2009).

  • High-Throughput Organic Synthesis : This compound was involved in the synthesis of bicyclic diketopiperazines, β-turn mimetics, using a high-throughput method starting from Merrifield resin-bound piperazine-2-carboxylic acid (Gołębiowski et al., 2000).

Catalysis and Enantioselectivity

  • Lewis Basic Catalysts : It served as a precursor for highly enantioselective Lewis basic catalysts in hydrosilylation of N-aryl imines (Wang et al., 2006).

  • Kinetic Resolution : The compound played a role in the kinetic resolution of piperazine-2-carboxamide using leucine aminopeptidase, useful in synthesizing nucleoside transport blockers (Bruce et al., 1995).

Analytical Applications

  • Peptide Derivatization : Piperazine derivatives, including those related to (R)-1-Boc-piperazine-2-carboxylic acid, were used for carboxyl group derivatization in peptides, enhancing signal detection in mass spectrometry (Qiao et al., 2011).

  • X-ray Diffraction Studies : Derivatives of N-Boc piperazine were synthesized, characterized, and analyzed via X-ray diffraction to understand molecular structure and intermolecular interactions (Kulkarni et al., 2016).

Solubility Studies

  • Supercritical Carbon Dioxide Solubility : The solubility of (R)-Boc-piperazines in supercritical carbon dioxide was measured, providing data relevant for process engineering and material science applications (Uchida et al., 2004).

Biological Studies

  • NMDA Receptor Subunit Selectivity : Derivatives of (R)-1-Boc-piperazine-2-carboxylic acid were evaluated for their selectivity among NMDA receptor NR2 subunits, contributing to neuroscience and pharmacology research (Feng et al., 2005).

Crystal Engineering

  • Organic Crystal Engineering : Piperazine derivatives were used in crystal engineering studies to understand supramolecular organization and hydrogen bonding patterns (Ntirampebura et al., 2008).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Information on safety and hazards is typically provided in a material safety data sheet (MSDS) .

Future Directions

The future directions in the study and application of a compound like “®-1-Boc-piperazine-2-carboxylic acid” could involve exploring new synthesis methods, investigating novel applications, and studying its behavior under different conditions .

properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOFEHGMWPHBSF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647472
Record name (2R)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-piperazine-2-carboxylic acid

CAS RN

278788-60-6
Record name (2R)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ Rotter, S Zentgraf, L Weizel, D Frank, LD Burgers… - Molecules, 2023 - mdpi.com
Metallo beta lactamases (MBLs) are among the most problematic resistance mechanisms of multidrug-resistant Gram-negative pathogens due to their broad substrate spectrum and …
Number of citations: 1 www.mdpi.com

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